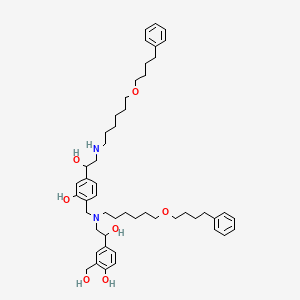
2'-Nitro-p-acetanisidide-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Nitro-p-acetanisidide-15N is a stable isotope-labeled compound with the molecular formula C9H10N15NO4 and a molecular weight of 211.18 . It is also known by several other names, including 2’-Nitro-4’-methoxyacetanilide-15N and 4-Acetamido-1-methoxy-3-nitrobenzene-15N . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labeling which allows for detailed studies of metabolic pathways and reaction mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Nitro-p-acetanisidide-15N typically involves the nitration of p-acetanisidide followed by the incorporation of the nitrogen-15 isotope. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and minimize side reactions .
Industrial Production Methods
Industrial production of 2’-Nitro-p-acetanisidide-15N follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Nitro-p-acetanisidide-15N undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2’-Amino-p-acetanisidide-15N.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Applications De Recherche Scientifique
2’-Nitro-p-acetanisidide-15N is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Research: Used to study metabolic pathways in vivo, allowing researchers to trace the fate of the compound in biological systems.
Environmental Studies: Employed as a standard for detecting environmental pollutants in air, water, soil, and food.
Clinical Diagnostics: Utilized in imaging and diagnostic techniques, as well as in newborn screening for various metabolic disorders.
Organic Chemistry: Serves as a chemical reference for identification, qualitative, and quantitative analysis of compounds.
Mécanisme D'action
The mechanism of action of 2’-Nitro-p-acetanisidide-15N involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The stable isotope labeling allows for detailed studies of these interactions, providing insights into the compound’s effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Nitro-4’-methoxyacetanilide
- 4-Acetamido-1-methoxy-3-nitrobenzene
- 4-Methoxy-2-nitroacetanilide
- N-(4-Methoxy-2-nitrophenyl)acetamide
Uniqueness
2’-Nitro-p-acetanisidide-15N is unique due to its stable isotope labeling with nitrogen-15. This labeling allows for more precise and detailed studies of metabolic pathways and reaction mechanisms compared to its unlabeled counterparts. The presence of the nitro and methoxy groups also provides versatility in chemical reactions, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
1391052-34-8 |
|---|---|
Formule moléculaire |
C9H10N2O4 |
Poids moléculaire |
211.182 |
Nom IUPAC |
N-[4-methoxy-2-[oxido(oxo)azaniumyl]phenyl]acetamide |
InChI |
InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12)/i11+1 |
Clé InChI |
QGEGALJODPBPGR-KHWBWMQUSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Synonymes |
2’-Nitro-4’-methoxyacetanilide-15N; 4-Acetamido-1-methoxy-3-nitrobenzene-15N; 4-Acetylamino-1-methoxy-3-nitrobenzene-15N; 4-Methoxy-2-nitroacetanilide-15N; N-(4-Methoxy-2-nitrophenyl)acetamide-15N; NSC 5516-15N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











